Pentadecadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecadienal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of two conjugated double bonds within its 15-carbon chain. This compound is known for its role as a pheromone in various insect species, particularly in longhorn beetles and moths .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecadienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene. Another method includes the use of cross-coupling reactions, such as the Suzuki or Heck reactions, to form the conjugated double bonds .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of pentadecadienoic acid, followed by oxidation. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Pentadecadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentadecadienoic acid.
Reduction: It can be reduced to form pentadecadienol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed
Major Products
Oxidation: Pentadecadienoic acid.
Reduction: Pentadecadienol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pentadecadienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a pheromone in insect behavior studies, particularly in the study of mating and aggregation behaviors in beetles and moths
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the formulation of pheromone traps for pest control in agriculture
Mechanism of Action
Pentadecadienal exerts its effects primarily through its role as a pheromone. It binds to specific olfactory receptors in insects, triggering a cascade of molecular events that lead to behavioral responses such as attraction or aggregation. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with G-protein coupled receptors in the olfactory system .
Comparison with Similar Compounds
Similar Compounds
Hexadecadienal: Another aldehyde with similar pheromone activity in insects.
Octadecadienal: Known for its role in insect communication.
Dodecadienal: Used in similar applications as a pheromone
Uniqueness
Pentadecadienal is unique due to its specific double bond configuration and its effectiveness as a pheromone in a wide range of insect species. Its ability to attract both male and female insects makes it particularly valuable in pest control applications .
Properties
CAS No. |
60998-25-6 |
---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
pentadeca-2,4-dienal |
InChI |
InChI=1S/C15H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h11-15H,2-10H2,1H3 |
InChI Key |
WJGSBYJVUWVJLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.